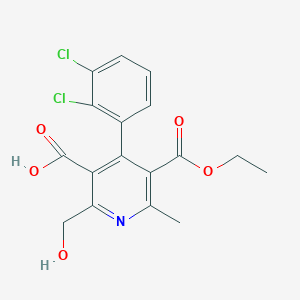

5-Carboxy-6-hydroxymethyl Dehydro Felodipine

Description

BenchChem offers high-quality 5-Carboxy-6-hydroxymethyl Dehydro Felodipine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Carboxy-6-hydroxymethyl Dehydro Felodipine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2,3-dichlorophenyl)-5-ethoxycarbonyl-2-(hydroxymethyl)-6-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl2NO5/c1-3-25-17(24)12-8(2)20-11(7-21)14(16(22)23)13(12)9-5-4-6-10(18)15(9)19/h4-6,21H,3,7H2,1-2H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUUOWPFADBOBKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C(=C1C2=C(C(=CC=C2)Cl)Cl)C(=O)O)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20434727 | |

| Record name | AGN-PC-0MXU09 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96558-29-1 | |

| Record name | AGN-PC-0MXU09 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Comprehensive Technical Guide on 5-Carboxy-6-hydroxymethyl Dehydro Felodipine: Metabolic Pathways, Analytical Protocols, and Pharmacological Significance

Executive Summary

Felodipine is a highly selective calcium channel blocker of the dihydropyridine class, widely prescribed for the management of hypertension. Due to extensive first-pass metabolism in the gut wall and liver—primarily mediated by the Cytochrome P450 3A4 (CYP3A4) enzyme—its oral bioavailability is limited to approximately 15–20%[1]. Understanding the complete metabolic fate of felodipine is critical for accurate drug-drug interaction (DDI) modeling, pharmacokinetic profiling, and pharmaceutical quality control.

A highly specific downstream metabolite and recognized degradation impurity in this cascade is 5-Carboxy-6-hydroxymethyl Dehydro Felodipine [2]. This whitepaper provides an in-depth technical analysis of its structural identity, the mechanistic causality of its formation, and a self-validating analytical protocol for its quantification in complex matrices.

Chemical Identity and Structural Elucidation

The transformation from the parent active pharmaceutical ingredient (API) to this specific metabolite involves significant structural modifications, including aromatization, ester hydrolysis, and aliphatic oxidation. These changes drastically alter the molecule's polarity and receptor-binding affinity, rendering it pharmacologically inactive but analytically significant[3].

Quantitative Chemical Properties

| Property | Value |

| Common Name | 5-Carboxy-6-hydroxymethyl Dehydro Felodipine |

| IUPAC Name | 4-(2,3-Dichlorophenyl)-5-(ethoxycarbonyl)-2-(hydroxymethyl)-6-methylnicotinic acid[4] |

| CAS Registry Number | 96558-29-1[4] |

| Molecular Formula | C₁₇H₁₅Cl₂NO₅[5] |

| Molecular Weight | 384.21 g/mol [5] |

| Parent Compound | Felodipine |

Mechanistic Insight: Metabolic and Degradation Pathway

The formation of 5-Carboxy-6-hydroxymethyl Dehydro Felodipine is not a single-step degradation but a sequential metabolic cascade. As an Application Scientist, it is crucial to understand the causality behind each structural change, as this dictates the compound's behavior during chromatographic separation and mass spectrometric ionization.

-

Aromatization (CYP3A4-Mediated): The parent drug, felodipine, contains a 1,4-dihydropyridine ring. The primary metabolic step is the oxidation of this ring by CYP3A4 to form a fully aromatic pyridine ring, yielding dehydrofelodipine[1][6]. This aromatization flattens the molecule and eliminates its calcium channel-blocking activity.

-

Ester Hydrolysis: Dehydrofelodipine possesses two ester groups (methyl and ethyl). Enzymatic esterases or chemical degradation pathways selectively hydrolyze the methyl ester at the C5 position, yielding a 5-carboxyl derivative (nicotinic acid backbone)[3].

-

Aliphatic Hydroxylation: The final step involves the CYP-mediated oxidation of the methyl group at the C6 position into a hydroxymethyl group, finalizing the structure[2].

Fig 1: Metabolic cascade of Felodipine to 5-Carboxy-6-hydroxymethyl Dehydro Felodipine.

Analytical Methodology: A Self-Validating LC-MS/MS Protocol

To quantify this metabolite in biological matrices (e.g., plasma, urine) or during API stability testing, researchers must employ a highly specific and robust method. The following protocol is designed as a self-validating system . By utilizing a stable isotope-labeled internal standard (SIL-IS) such as Dehydro Felodipine-d5[7], the system automatically corrects for matrix effects, extraction losses, and ionization variations.

Step-by-Step Methodology

Step 1: Internal Standard Spiking

-

Action: Spike the biological sample with a known concentration of Dehydro Felodipine-d5[7].

-

Causality: Introducing the SIL-IS at the very beginning ensures that any downstream variance is proportionally mirrored. The final quantification relies strictly on the analyte-to-IS ratio, validating the integrity of each individual run.

Step 2: Solid Phase Extraction (SPE)

-

Action: Load the spiked sample onto a mixed-mode anion exchange SPE cartridge. Wash with 5% methanol and elute with 2% formic acid in acetonitrile.

-

Causality: Biological matrices contain proteins and phospholipids that cause severe ion suppression in the ESI source. Because the target metabolite contains a carboxylic acid moiety, it is retained on the anion exchange resin, allowing neutral and basic interferences to be washed away, ensuring a high signal-to-noise ratio.

Step 3: UHPLC Chromatographic Separation

-

Action: Inject the eluate onto a reversed-phase C18 column. Utilize a gradient elution starting at 5% organic modifier (acetonitrile) and ramping to 95% over 5 minutes.

-

Causality: The introduction of the carboxylic acid and hydroxymethyl groups makes 5-Carboxy-6-hydroxymethyl Dehydro Felodipine significantly more polar than the parent drug. Starting with a low organic mobile phase retains the polar metabolite early in the run, while the gradual gradient ensures the highly lipophilic parent felodipine elutes later, preventing co-elution and source saturation.

Step 4: Tandem Mass Spectrometry (ESI-MS/MS)

-

Action: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

-

Causality: MRM provides ultimate specificity. By monitoring the specific precursor-to-product ion transitions for both the target mass (m/z ~384) and the deuterated standard, the method eliminates isobaric interference from other circulating dihydropyridine metabolites.

Fig 2: Self-validating LC-MS/MS workflow using deuterated internal standards.

Pharmacological and Toxicological Significance

While 5-Carboxy-6-hydroxymethyl Dehydro Felodipine lacks the calcium channel-blocking efficacy of its parent compound, its monitoring is indispensable for three primary reasons:

-

Drug-Drug Interaction (DDI) Modeling: Because the upstream precursor (dehydrofelodipine) is generated almost exclusively by CYP3A4, the entire metabolic cascade is highly sensitive to CYP3A4 perpetrators[1]. For instance, co-administration with mechanism-based inhibitors like bergamottin (a primary furanocoumarin found in grapefruit juice) irreversibly inactivates intestinal CYP3A4[8]. This shunts the metabolic cascade, drastically altering the pharmacokinetic profile and reducing the downstream formation of this specific metabolite.

-

Mass Balance and Clearance: Regulatory agencies (FDA/EMA) require comprehensive mass balance studies during drug development. Tracking highly oxidized, water-soluble metabolites like the 5-carboxy-6-hydroxymethyl derivative is essential to account for total drug clearance pathways in urine and bile[3].

-

Quality Control and Impurity Profiling: In pharmaceutical manufacturing, understanding degradation pathways is fundamental to maintaining public health[2]. This compound serves as a critical reference standard to calibrate instruments and verify the purity of felodipine API batches over their shelf life.

References

-

Unpacking Dehydrofelodipine: Beyond the Standard, What Happens When It Degrades? - oreateai.com. 2

-

Studies on the Metabolic Fate of Felodipine (IV) : Identification of New Metabolites of Felodipine in Rat - jst.go.jp. 3

-

5-Carboxy-6-Hydroxymethyl-Dehydro Felodipine | CAS No- 96558 - chemicea.com. 4

-

Dehydro Felodipine-d5 - Axios Research - axios-research.com. 7

-

5-Carboxy-6-Hydroxymethyl-Dehydro Felodipine | CymitQuimica - cymitquimica.com. 5

-

Pathways of felodipine metabolism - researchgate.net.6

-

A Physiologically Based Pharmacokinetic and Pharmacodynamic Model of the CYP3A4 Substrate Felodipine for Drug–Drug Interaction Modeling - nih.gov. 1

-

Inactivation of Cytochrome P450 3A4 by Bergamottin, a Component of Grapefruit Juice - acs.org. 8

Sources

- 1. A Physiologically Based Pharmacokinetic and Pharmacodynamic Model of the CYP3A4 Substrate Felodipine for Drug–Drug Interaction Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unpacking Dehydrofelodipine: Beyond the Standard, What Happens When It Degrades? - Oreate AI Blog [oreateai.com]

- 3. Studies on the Metabolic Fate of Felodipine (IV) : Identification of New Metabolites of Felodipine in Rat [jstage.jst.go.jp]

- 4. 5-Carboxy-6-Hydroxymethyl-Dehydro Felodipine | CAS No- 96558-29-1 | NA [chemicea.com]

- 5. 5-Carboxy-6-Hydroxymethyl-Dehydro Felodipine | CymitQuimica [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

- 7. Dehydro Felodipine-d5 | Axios Research [axios-research.com]

- 8. pubs.acs.org [pubs.acs.org]

Elucidating the Formation Pathway of 5-Carboxy-6-hydroxymethyl Dehydro Felodipine: Mechanistic Insights into Dihydropyridine Metabolism

Executive Summary

Felodipine is a potent 1,4-dihydropyridine calcium channel blocker (CCB) widely used in the management of hypertension. While its primary mechanism of action relies on stabilizing voltage-gated L-type calcium channels, its pharmacokinetic profile is heavily dictated by extensive presystemic first-pass metabolism[1][2]. Understanding the complete metabolic and degradation pathways of felodipine is critical for predicting drug-drug interactions (DDIs), modeling pharmacokinetics, and establishing rigorous quality control parameters for pharmaceutical manufacturing.

This whitepaper provides an in-depth mechanistic analysis of the formation of 5-Carboxy-6-hydroxymethyl Dehydro Felodipine (CAS 96558-29-1), a highly polar terminal metabolite and known degradation product[3][4]. By mapping the enzymatic cascade from the parent drug to this specific derivative, we provide researchers with actionable insights into cytochrome P450 (CYP) mediated biotransformation and esterase activity.

The Core Metabolic Pathway: Mechanistic Breakdown

The transformation of felodipine into 5-Carboxy-6-hydroxymethyl Dehydro Felodipine is a multi-step biotransformation process occurring primarily in the gut wall and hepatic tissue[2][5]. The pathway is driven by sequential oxidation, aliphatic hydroxylation, and ester hydrolysis.

Step 1: Aromatization via CYP3A4

The dominant initial step in felodipine metabolism is the oxidation (dehydrogenation) of the 1,4-dihydropyridine ring to the corresponding achiral pyridine derivative, Dehydrofelodipine [1][5].

-

Enzymatic Driver: This step is almost exclusively catalyzed by the cytochrome P450 3A4 (CYP3A4) isozyme[2].

-

Pharmacological Impact: The aromatization flattens the ring structure, completely abolishing the molecule's ability to bind to L-type calcium channels, rendering the metabolite pharmacologically inactive[1].

Step 2: Aliphatic Hydroxylation

Once the pyridine ring is formed, the molecule undergoes further oxidative modifications. The methyl group located at the 6-position of the pyridine ring is targeted by CYP450 enzymes (primarily CYP3A4) for aliphatic hydroxylation, converting the methyl group (–CH₃) into a hydroxymethyl group (–CH₂OH). This increases the molecule's hydrophilicity, priming it for excretion or further phase II conjugation.

Step 3: Ester Hydrolysis

Felodipine possesses a mixed diester structure (ethyl and methyl esters at the 3 and 5 positions, respectively). The final step in forming the target compound involves the hydrolytic cleavage of the methyl ester at the 5-position[3][6].

-

Enzymatic Driver: This cleavage is mediated by hepatic and intestinal carboxylesterases.

-

Chemical Result: The loss of the methyl group yields a free carboxylic acid (5-carboxy). The combination of this hydrolysis and the prior hydroxylation results in the terminal product: 5-Carboxy-6-hydroxymethyl Dehydro Felodipine [3].

Metabolic pathway of felodipine to 5-Carboxy-6-hydroxymethyl Dehydro Felodipine.

Quantitative Pharmacokinetic & Physicochemical Data

To facilitate structural identification and kinetic modeling, the physicochemical properties and systemic parameters of felodipine and its key metabolic derivatives are summarized below. The transition from the parent drug to the terminal metabolite demonstrates a clear trajectory toward increased polarity (lower molecular weight, addition of hydroxyl and carboxyl groups) to facilitate renal clearance.

Table 1: Physicochemical and Kinetic Parameters of Felodipine and Metabolites

| Parameter | Felodipine | Dehydrofelodipine | 5-Carboxy-6-hydroxymethyl Dehydro Felodipine |

| CAS Number | 72509-76-3 | 96382-71-7 | 96558-29-1 |

| Molecular Formula | C₁₈H₁₉Cl₂NO₄ | C₁₈H₁₇Cl₂NO₄ | C₁₇H₁₅Cl₂NO₅ |

| Molecular Weight | 384.25 g/mol | 382.24 g/mol [4] | 384.22 g/mol [4] |

| Pharmacological Status | Active (Potent Vasodilator) | Inactive[1] | Inactive Degradation Product[3] |

| Oral Bioavailability | ~15% (High First-Pass)[1] | N/A | N/A |

| Systemic Clearance | 448 – 821 mL/min[1] | Formation-rate limited | Excretion-rate limited |

Experimental Protocol: In Vitro Metabolite Characterization

For drug development professionals aiming to isolate, quantify, or validate the presence of 5-Carboxy-6-hydroxymethyl Dehydro Felodipine in biological matrices or stability chambers, a robust in vitro assay is required. The following self-validating protocol utilizes Human Liver Microsomes (HLMs) and UPLC-MS/MS.

Methodological Causality & Step-by-Step Workflow

-

Microsomal Incubation (The Bioreactor):

-

Action: Incubate 1 µM felodipine with pooled HLMs (1 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C. Initiate the reaction by adding a 1 mM NADPH-generating system.

-

Causality: Pooled HLMs are strictly required to normalize the high inter-individual genetic variability of CYP3A4 expression. NADPH is the obligate electron donor for CYP450 oxidoreductase; without it, the initial formation of dehydrofelodipine cannot occur.

-

-

Enzymatic Quenching (Freezing the Kinetics):

-

Action: At predetermined time points (e.g., 0, 15, 30, 60 minutes), extract a 50 µL aliquot and immediately mix it with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Dehydro Felodipine-d5)[4].

-

Causality: Ice-cold acetonitrile serves a dual purpose. It instantaneously denatures the CYP and esterase enzymes, halting the reaction at precise kinetic milestones. Simultaneously, it precipitates the microsomal proteins, preventing column fouling during downstream chromatography.

-

-

Centrifugation & Supernatant Extraction:

-

Action: Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C. Transfer the clear supernatant to autosampler vials.

-

-

UPLC-MS/MS Analysis (High-Resolution Detection):

-

Action: Inject 2 µL onto a C18 reverse-phase column. Utilize a gradient mobile phase of 0.1% formic acid in water and acetonitrile. Detect metabolites using positive electrospray ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode.

-

Causality: The use of a deuterated internal standard (Dehydro Felodipine-d5) is a critical self-validating mechanism[4]. It perfectly co-elutes with the target analytes, correcting for any matrix-induced ion suppression in the ESI source, thereby guaranteeing absolute quantitative integrity.

-

In vitro experimental workflow for felodipine metabolite isolation and analysis.

Clinical and Analytical Implications

The identification of 5-Carboxy-6-hydroxymethyl Dehydro Felodipine extends beyond basic pharmacokinetics; it is a vital marker in two distinct fields:

-

Drug-Drug Interaction (DDI) Modeling: Because the upstream formation of this metabolite relies entirely on CYP3A4, its production rate is highly susceptible to CYP3A4 perpetrators. For instance, grapefruit juice selectively inactivates intestinal CYP3A4, drastically reducing the formation of dehydrofelodipine and its downstream derivatives, thereby elevating the parent drug's bioavailability to potentially toxic levels[1][5].

-

Pharmaceutical Quality Control: In stability testing, 5-Carboxy-6-hydroxymethyl Dehydro Felodipine is monitored as a specific degradation impurity[3]. Active Pharmaceutical Ingredient (API) manufacturers utilize certified reference standards of this compound to calibrate analytical instruments, ensuring that commercial felodipine formulations remain pure and structurally intact throughout their shelf life[3][4].

References

-

Clinical Pharmacology of Felodipine. International Journal of Clinical and Medical Case Reports. Available at:[Link]

-

Pathways of felodipine metabolism. ResearchGate. Available at: [Link]

-

A Physiologically Based Pharmacokinetic and Pharmacodynamic Model of the CYP3A4 Substrate Felodipine for Drug–Drug Interaction Modeling. Pharmaceutics (PMC). Available at: [Link]

-

Unpacking Dehydrofelodipine: Beyond the Standard, What Happens When It Degrades? Oreate AI. Available at: [Link]

-

Antihypertensive Drugs Metabolism: An Update to Pharmacokinetic Profiles and Computational Approaches. PMC. Available at:[Link]

-

Dehydro Felodipine-d5 Reference Standard. Axios Research. Available at: [Link]

Sources

- 1. ijclinmedcasereports.com [ijclinmedcasereports.com]

- 2. A Physiologically Based Pharmacokinetic and Pharmacodynamic Model of the CYP3A4 Substrate Felodipine for Drug–Drug Interaction Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unpacking Dehydrofelodipine: Beyond the Standard, What Happens When It Degrades? - Oreate AI Blog [oreateai.com]

- 4. Dehydro Felodipine-d5 | Axios Research [axios-research.com]

- 5. researchgate.net [researchgate.net]

- 6. Antihypertensive Drugs Metabolism: An Update to Pharmacokinetic Profiles and Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Fate of Felodipine: The Analytical and Pharmacological Role of 5-Carboxy-6-hydroxymethyl Dehydro Felodipine

Abstract: Felodipine is a highly effective dihydropyridine calcium channel blocker used in the management of essential hypertension. While its primary pharmacological action is well-documented, its complex presystemic first-pass metabolism presents unique challenges for pharmacokinetic modeling and pharmaceutical quality control. This technical whitepaper explores the metabolic cascade of felodipine, focusing specifically on the secondary metabolite and degradation product, 5-Carboxy-6-hydroxymethyl Dehydro Felodipine (CAS: 96558-29-1). Designed for analytical chemists and drug development professionals, this guide synthesizes the mechanistic pathways, analytical significance, and validated quantification protocols for this critical compound.

Introduction to Felodipine Pharmacokinetics

Felodipine acts by blocking voltage-dependent L-type calcium channels in vascular smooth muscle, leading to vasodilation and reduced blood pressure[1]. Despite nearly complete gastrointestinal absorption following oral administration, felodipine exhibits a low absolute bioavailability of approximately 15%[2].

This significant reduction is attributed to extensive presystemic first-pass metabolism in both the gut wall (enterocytes) and the liver, catalyzed almost exclusively by the cytochrome P450 3A4 (CYP3A4) isoenzyme. Because felodipine is a sensitive CYP3A4 substrate, its pharmacokinetic profile is highly susceptible to drug-drug interactions (DDIs). Co-administration with CYP3A4 inhibitors (e.g., grapefruit juice, erythromycin) can drastically increase plasma concentrations, while inducers (e.g., carbamazepine) can reduce levels below the therapeutic threshold[1][3].

Mechanistic Pathway: The Evolution of 5-Carboxy-6-hydroxymethyl Dehydro Felodipine

The biotransformation of felodipine is a multi-step oxidative process. The initial and most prominent metabolic step is the aromatization of the dihydropyridine ring by CYP3A4, yielding dehydrofelodipine . Dehydrofelodipine is pharmacologically inactive but serves as the primary intermediate for further degradation[4].

From dehydrofelodipine, the molecule undergoes secondary metabolic transformations—often mediated by continued CYP450 activity and esterases—to form highly oxidized derivatives. One of the most structurally significant of these is 5-Carboxy-6-hydroxymethyl Dehydro Felodipine [5].

This specific transformation requires two distinct chemical modifications of the dehydrofelodipine structure:

-

Aliphatic Hydroxylation: The methyl group at the 6-position of the pyridine ring is oxidized to a hydroxymethyl group.

-

Ester Hydrolysis/Oxidation: The ester group at the 5-position is hydrolyzed and subsequently oxidized to form a carboxylic acid.

Fig 1: CYP3A4-mediated metabolic pathway of felodipine to its secondary metabolites.

Analytical Significance in Pharmaceutical Quality Control

In the realm of drug development, 5-Carboxy-6-hydroxymethyl Dehydro Felodipine is not merely a biological curiosity; it is a critical reference standard used in Stability Indicating Assays (SIA)[6][7].

During the synthesis, formulation, and shelf-life storage of felodipine active pharmaceutical ingredients (APIs), the drug can undergo spontaneous oxidation and hydrolysis that mirrors its in vivo metabolism[5]. Regulatory agencies (such as the FDA and EMA) require the strict quantification of these degradation products. 5-Carboxy-6-hydroxymethyl Dehydro Felodipine (often cataloged as a specific pharmacopeial impurity) must be monitored to ensure it does not exceed acceptable limits, as its presence indicates the degradation of the active parent compound[5][7].

Quantitative Data Summary

To facilitate precise analytical tracking, the physicochemical properties of felodipine and its downstream targets are summarized below:

Table 1: Physicochemical and Analytical Profile of Felodipine and Key Metabolites

| Compound | CAS Number | Molecular Formula | Molecular Weight | Pharmacological Status | Primary Analytical Role |

| Felodipine | 72509-76-3 | C₁₈H₁₉Cl₂NO₄ | 384.25 g/mol | Active (CCB) | API Monitoring |

| Dehydrofelodipine | 96382-71-7 | C₁₈H₁₇Cl₂NO₄ | 382.24 g/mol | Inactive | Primary Metabolite Standard[4] |

| 5-Carboxy-6-hydroxymethyl Dehydro Felodipine | 96558-29-1 | C₁₇H₁₅Cl₂NO₅ | 384.21 g/mol | Inactive | Degradation/Impurity Marker[7] |

Experimental Protocol: LC-MS/MS Quantification Workflow

To accurately quantify 5-Carboxy-6-hydroxymethyl Dehydro Felodipine in either biological matrices (e.g., human liver microsomes) or pharmaceutical stability samples, a highly sensitive Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) approach is required.

As a self-validating system, this protocol utilizes a deuterated internal standard (e.g., Dehydro Felodipine-d5) to correct for matrix effects and extraction losses[6].

Step-by-Step Methodology

Step 1: Sample Preparation & Quenching

-

Action: Aliquot 50 µL of the microsomal incubation mixture or dissolved API sample into a microcentrifuge tube. Immediately add 150 µL of ice-cold Acetonitrile (ACN) containing 10 ng/mL of Dehydro Felodipine-d5.

-

Causality: Cold ACN is selected over methanol because it provides a sharper phase separation and more rapidly denatures CYP450 enzymes. This instantaneously halts ex vivo metabolism, preserving the transient concentrations of the target metabolite. The deuterated internal standard ensures that any subsequent volumetric losses are mathematically normalized.

Step 2: Protein Precipitation and Extraction

-

Action: Vortex the mixture for 2 minutes at 1500 rpm, followed by centrifugation at 14,000 × g for 10 minutes at 4°C. Transfer 100 µL of the clear supernatant to an LC vial.

-

Causality: High-speed centrifugation at low temperatures compacts the precipitated protein pellet tightly, preventing injection needle clogging and extending the lifespan of the UHPLC column.

Step 3: Chromatographic Separation

-

Action: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 × 50 mm, 1.7 µm particle size) maintained at 40°C. Use a gradient elution with Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

-

Causality: The acidic mobile phase ensures that the carboxylic acid moiety of 5-Carboxy-6-hydroxymethyl Dehydro Felodipine remains protonated, increasing its retention on the hydrophobic C18 stationary phase and preventing peak tailing.

Step 4: Mass Spectrometry Detection

-

Action: Operate the mass spectrometer in Positive Electrospray Ionization (+ESI) using Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for the metabolite (m/z ~385.2 → specific fragments).

-

Causality: MRM mode filters out matrix background noise. Because the parent drug and metabolites share similar structural backbones, targeting specific fragmentation patterns ensures absolute molecular specificity.

Fig 2: LC-MS/MS workflow for the isolation and quantification of felodipine metabolites.

Conclusion

The identification and quantification of 5-Carboxy-6-hydroxymethyl Dehydro Felodipine bridge the gap between clinical pharmacokinetics and pharmaceutical manufacturing. Biologically, it serves as a terminal marker of the CYP3A4-mediated clearance of felodipine, offering insights into patient-specific metabolic rates and drug-drug interactions. Analytically, it is an indispensable reference standard that ensures the purity, stability, and safety of commercial felodipine formulations. By employing rigorous, self-validating LC-MS/MS protocols, researchers can accurately track this compound, ensuring both therapeutic efficacy and regulatory compliance.

References

-

Pathways of felodipine metabolism. ResearchGate. Available at:[Link]

-

Clinical Pharmacology of Felodipine. IJClinMedCaseReports. Available at:[Link]

-

Unpacking Dehydrofelodipine: Beyond the Standard, What Happens When It Degrades? OreateAI. Available at:[Link]

-

A Physiologically Based Pharmacokinetic and Pharmacodynamic Model of the CYP3A4 Substrate Felodipine for Drug–Drug Interaction Modeling. PMC - NIH. Available at:[Link]

-

Felodipine - StatPearls. NCBI Bookshelf - NIH. Available at:[Link]

-

Dehydro Felodipine-d5. Axios Research. Available at: [Link]

Sources

- 1. Felodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. ijclinmedcasereports.com [ijclinmedcasereports.com]

- 3. A Physiologically Based Pharmacokinetic and Pharmacodynamic Model of the CYP3A4 Substrate Felodipine for Drug–Drug Interaction Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Unpacking Dehydrofelodipine: Beyond the Standard, What Happens When It Degrades? - Oreate AI Blog [oreateai.com]

- 6. Dehydro Felodipine-d5 | Axios Research [axios-research.com]

- 7. 5-Carboxy-6-Hydroxymethyl-Dehydro Felodipine | CymitQuimica [cymitquimica.com]

Pharmacokinetics of dehydrofelodipine and its derivatives

An In-depth Technical Guide to the Pharmacokinetics of Dehydrofelodipine

Foreword

The journey of a drug from administration to elimination is a complex narrative written in the language of biochemistry and physiology. For felodipine, a widely prescribed dihydropyridine calcium channel blocker for the management of hypertension, this story is dominated by its extensive first-pass metabolism. The principal character in this metabolic story is dehydrofelodipine, its main yet pharmacologically inactive metabolite.[1][2][3] Understanding the pharmacokinetics of dehydrofelodipine is not merely an academic exercise; it is fundamental to comprehending the parent drug's bioavailability, predicting drug-drug interactions, and ensuring clinical efficacy and safety. This guide provides a comprehensive exploration of the formation and fate of dehydrofelodipine, tailored for researchers, scientists, and drug development professionals. We will delve into the metabolic pathways, the factors influencing them, and the methodologies employed to study these processes, grounding our discussion in established scientific principles and field-proven insights.

The Metabolic Genesis: From Felodipine to Dehydrofelodipine

Felodipine's clinical pharmacology is defined by its low systemic bioavailability (approximately 15-20%) despite near-complete absorption from the gastrointestinal tract.[1][4][5][6] This paradox is explained by extensive presystemic, or first-pass, metabolism. The gut wall and the liver act as primary sites for this metabolic transformation, with studies indicating that over 50% of an absorbed dose is metabolized in the gut wall alone.[1][2]

The predominant metabolic reaction is the oxidation of felodipine's dihydropyridine ring to its corresponding pyridine derivative, dehydrofelodipine.[3][4][7][8] This aromatization reaction is almost exclusively catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2][5][7] This enzymatic conversion renders the molecule pharmacologically inactive, as the dihydropyridine structure is essential for its calcium channel blocking activity.[1][3][9]

Caption: Metabolic pathway of felodipine.

Pharmacokinetic Profile of Dehydrofelodipine (ADME)

As a metabolite, the pharmacokinetic profile of dehydrofelodipine is intrinsically linked to that of its parent compound.

-

Absorption & Formation: Dehydrofelodipine is not administered directly; its appearance in systemic circulation is a result of felodipine's metabolism. Its plasma concentration profile, therefore, reflects the rate and extent of felodipine's absorption and subsequent first-pass metabolism. The peak plasma concentration (Cmax) of dehydrofelodipine is often observed alongside or shortly after that of felodipine.

-

Distribution: Felodipine is highly protein-bound (>99%) and has a large volume of distribution (~10 L/kg), indicating extensive distribution into tissues.[4][10] While specific distribution parameters for dehydrofelodipine are less well-characterized, its presence has been identified in the kidney and liver.[11]

-

Metabolism: The metabolic journey does not end with the formation of dehydrofelodipine. It is also a substrate for CYP3A4 and undergoes further metabolism.[1][12] This sequential metabolism by the same enzyme is a critical concept. When CYP3A4 is inhibited, not only is the formation of dehydrofelodipine from felodipine reduced, but the subsequent elimination of dehydrofelodipine is also impaired.[13][14] This can lead to an absolute increase in the dehydrofelodipine Area Under the Curve (AUC), even as the ratio of dehydrofelodipine to felodipine decreases.[13][14]

-

Excretion: Felodipine is almost completely metabolized, with negligible amounts of the unchanged drug recovered in urine and feces (<0.5%).[6][10] Approximately 70% of a felodipine dose is excreted as metabolites in the urine.[10] Dehydrofelodipine and its downstream metabolites constitute the primary components eliminated via the renal pathway.

Key Factors Influencing Dehydrofelodipine Pharmacokinetics

The heavy reliance on CYP3A4 for felodipine and dehydrofelodipine metabolism makes their pharmacokinetics highly susceptible to external and internal factors.

Drug-Drug and Food-Drug Interactions

The clinical significance of dehydrofelodipine's pharmacokinetics is most evident when studying drug interactions. The ratio of the AUC of dehydrofelodipine to that of felodipine serves as a sensitive biomarker for CYP3A4 activity.

-

CYP3A4 Inhibitors: Co-administration of felodipine with potent CYP3A4 inhibitors causes a dramatic increase in felodipine's bioavailability. The classic example is grapefruit juice, which contains furanocoumarins that cause mechanism-based (irreversible) inhibition of intestinal CYP3A4.[2][13][15] This leads to a multi-fold increase in felodipine's AUC and Cmax.[6][15] Consequently, the dehydrofelodipine/felodipine AUC ratio is significantly reduced, confirming the inhibition of the primary metabolic pathway.[13][14] Similar effects are seen with pharmaceutical inhibitors like itraconazole and erythromycin.[1][2]

-

CYP3A4 Inducers: Conversely, co-administration with CYP3A4 inducers, such as anticonvulsants (phenytoin, carbamazepine) or rifampicin, accelerates felodipine's metabolism.[6][10] This results in a drastic reduction in felodipine's plasma concentration and AUC (to as low as 6% of normal in one study), potentially leading to a loss of therapeutic effect.[6]

Table 1: Impact of CYP3A4 Modulators on Felodipine and Dehydrofelodipine Pharmacokinetics

| Interacting Substance | Mechanism | Effect on Felodipine AUC | Effect on Dehydrofelodipine/Felodipine AUC Ratio | Reference |

| Grapefruit Juice | CYP3A4 Inhibition | >2-fold Increase | Decreased | [6][14] |

| Itraconazole | CYP3A4 Inhibition | ~6-fold Increase | Decreased | [2] |

| Cimetidine | CYP3A4 Inhibition | ~50% Increase | Not specified | [6] |

| Phenytoin/Carbamazepine | CYP3A4 Induction | ~94% Decrease | Not specified | [6] |

Special Populations

-

Hepatic Impairment: Since the liver is a primary site of metabolism, impaired liver function significantly decreases the systemic clearance of felodipine, leading to higher plasma concentrations.[4]

-

Elderly: Elderly individuals may exhibit higher plasma concentrations of felodipine compared to younger subjects, which is associated with a decrease in plasma clearance and a reduced ratio of dehydrofelodipine AUC to felodipine AUC.[4][16] This underscores the need for careful dose titration in this population.

Methodologies for Pharmacokinetic Assessment

The accurate characterization of dehydrofelodipine's pharmacokinetics relies on robust experimental and analytical techniques.

In Vitro and In Vivo Models

The causality behind pharmacokinetic observations is elucidated through a combination of in vitro and in vivo models.

-

In Vitro Models: These are essential for mechanistic investigations.

-

Human Liver Microsomes (HLMs): These subcellular fractions contain a high concentration of CYP enzymes and are the gold standard for determining intrinsic metabolic clearance (CLint) and characterizing enzyme kinetics (Km, Vmax).[17][18] They have been used extensively to confirm that felodipine's oxidation to dehydrofelodipine is the major metabolic pathway.[8][18]

-

Hepatocytes: Intact liver cells provide a more complete metabolic picture, incorporating both Phase I (e.g., CYP-mediated) and Phase II (conjugation) metabolism, as well as transporter activity. They are considered the gold-standard for in vitro metabolism studies.[19]

-

Caco-2 Cells: This human colon adenocarcinoma cell line is a valuable tool for studying intestinal drug metabolism and transport, helping to dissect the significant contribution of the gut wall to felodipine's first-pass effect.[20]

-

-

In Vivo Models: Animal models (rat, dog) and human clinical trials are used to understand the complete ADME profile in a whole organism.[18][21] Physiologically based pharmacokinetic (PBPK) models, which integrate in vitro data with physiological parameters, are increasingly used to simulate and predict the pharmacokinetics of felodipine and dehydrofelodipine and the impact of drug-drug interactions.[1][22]

Bioanalytical Quantification: The Gold Standard

Accurate quantification of dehydrofelodipine and its parent drug in complex biological matrices like plasma is non-trivial. The method of choice must be highly sensitive and selective.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the definitive technique for bioanalysis in this context.[23][24][25] Its power lies in its ability to physically separate the analyte of interest from matrix components (via LC) and then selectively detect and quantify it based on its unique mass-to-charge ratio and fragmentation pattern (via MS/MS).[25][26]

Caption: LC-MS/MS quantification workflow.

Experimental Protocols: A Practical Approach

Protocol 1: In Vitro Metabolism in Human Liver Microsomes

-

Objective: To determine the rate of dehydrofelodipine formation from felodipine.

-

Rationale: This assay provides a direct measure of CYP3A4-mediated metabolic activity under controlled conditions, allowing for the calculation of key kinetic parameters.

-

Methodology:

-

Prepare Incubation Mixture: In a microcentrifuge tube on ice, combine a buffered solution (e.g., 100 mM potassium phosphate, pH 7.4), human liver microsomes (e.g., final concentration of 0.2 mg/mL), and felodipine (at various concentrations, e.g., 1-100 µM, dissolved in a minimal amount of organic solvent like acetonitrile).

-

Pre-warm: Pre-incubate the mixture at 37°C for 5 minutes to allow components to reach thermal equilibrium.

-

Initiate Reaction: Start the metabolic reaction by adding a pre-warmed NADPH-generating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). The total incubation volume is typically 200 µL. NADPH is a required cofactor for CYP450 enzyme activity.

-

Incubate: Continue incubation at 37°C in a shaking water bath. Time points (e.g., 0, 5, 15, 30 minutes) are taken to assess linearity.

-

Terminate Reaction: Stop the reaction at the designated time by adding an equal volume of ice-cold acetonitrile containing an internal standard. The organic solvent precipitates the microsomal proteins, halting enzymatic activity.

-

Process Sample: Centrifuge the tube at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

Analyze: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis to quantify the amount of dehydrofelodipine formed.

-

Protocol 2: Quantification of Dehydrofelodipine in Human Plasma via LC-MS/MS

-

Objective: To accurately measure the concentration of dehydrofelodipine in clinical or pre-clinical plasma samples.

-

Rationale: This protocol uses a stable isotope-labeled internal standard (SIL-IS) to create a self-validating system. The SIL-IS behaves identically to the analyte during extraction and ionization but is distinguishable by mass, correcting for any sample-to-sample variability and ensuring high accuracy and precision.[23]

-

Methodology:

-

Sample Aliquoting: To 100 µL of a plasma sample (which could be a calibration standard, a quality control sample, or an unknown study sample) in a polypropylene tube, add 25 µL of the internal standard working solution (e.g., 100 ng/mL Dehydrofelodipine-d3).[23]

-

Liquid-Liquid Extraction (LLE): Add 500 µL of an immiscible organic extraction solvent (e.g., a mixture of diethyl ether and hexane).[23] Vortex vigorously for 2 minutes to ensure thorough mixing and transfer of the analyte and IS from the aqueous plasma to the organic layer.

-

Phase Separation: Centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes to achieve a clean separation between the upper organic layer and the lower aqueous/protein layer.[23]

-

Isolation: Carefully transfer the organic supernatant to a new clean tube, avoiding the protein pellet.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas at approximately 40°C.[23] This step concentrates the analyte and IS.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase used for the LC separation.[23] Vortex to ensure the residue is fully dissolved.

-

Analysis: Inject a small volume (e.g., 5-10 µL) of the reconstituted sample into the LC-MS/MS system for analysis.

-

Conclusion

Dehydrofelodipine is more than a simple metabolite; it is a key determinant of its parent drug's pharmacokinetic profile and a crucial indicator of CYP3A4 activity. Its formation via extensive first-pass metabolism dictates the low bioavailability of oral felodipine. As a pharmacologically inactive compound, the rate of its production directly influences the concentration of active drug reaching systemic circulation and thus the therapeutic effect. The study of dehydrofelodipine's pharmacokinetics, particularly the ratio of its exposure to that of felodipine, provides an invaluable window into the mechanisms of drug interactions and the influence of patient-specific factors. For professionals in drug development, a thorough understanding of this parent-metabolite relationship is essential for designing safer, more effective therapeutic strategies and for navigating the complexities of clinical pharmacology.

References

-

Felodipine - StatPearls - NCBI Bookshelf - NIH. (2024, January 31). In StatPearls. National Center for Biotechnology Information. [Link]

-

L Edgar, B., & Regårdh, C. G. (1986). Clinical pharmacokinetics of felodipine. A summary. Clinical Pharmacokinetics, 11(3), 171–181. [Link]

-

Pathways of felodipine metabolism. (n.d.). ResearchGate. [Link]

-

Fuhr, L. M., Marok, F. Z., Mees, M., Selzer, D., & Lehr, T. (2022). A Physiologically Based Pharmacokinetic and Pharmacodynamic Model of the CYP3A4 Substrate Felodipine for Drug–Drug Interaction Modeling. Pharmaceutics, 14(7), 1474. [Link]

-

Salerno, S. M. (2023). Clinical Pharmacology of Felodipine. Current Clinical Pharmacology, 18(1), 2-8. [Link]

-

Blychert, E., Edgar, B., Elmfeldt, D., & Hedner, T. (1991). A population study of the pharmacokinetics of felodipine. British Journal of Clinical Pharmacology, 31(1), 15–24. [Link]

-

Bäärnhielm, C., Skånberg, I., & Borg, K. O. (1984). Cytochrome P-450-dependent oxidation of felodipine--a 1,4-dihydropyridine--to the corresponding pyridine. Xenobiotica, 14(9), 719–726. [Link]

-

Felodipine Tablets: Package Insert / Prescribing Info / MOA. (2025, February 23). Drugs.com. [Link]

-

Felodipine and dehydrofelodipine pharmacokinetics. (n.d.). ResearchGate. [Link]

-

A Physiologically Based Pharmacokinetic and Pharmacodynamic Model of the CYP3A4 Substrate Felodipine for Drug–Drug Interaction. (2022, July 15). Semantic Scholar. [Link]

-

Dehydrofelodipine. (n.d.). PubChem. National Center for Biotechnology Information. [Link]

-

Malhotra, S., Bailey, D. G., Paine, M. F., & Watkins, P. B. (2001). Seville orange juice-felodipine interaction: Comparison with dilute grapefruit juice and involvement of furocoumarins. Clinical Pharmacology & Therapeutics, 69(1), 14–23. [Link]

-

Tapaninen, T., Neuvonen, P. J., & Niemi, M. (2011). Evaluation of felodipine as a potential perpetrator of pharmacokinetic drug-drug interactions. European Journal of Clinical Pharmacology, 67(8), 801–808. [Link]

-

Schematic showing (a) felodipine oxidized to (b) the pharmacologically inactive dehydrofelodipine. (n.d.). ResearchGate. [Link]

-

Felodipine and dehydrofelodipine pharmacokinetics. (n.d.). ResearchGate. [Link]

-

Bailey, D. G., Arnold, J. M. O., Bend, J. R., Tran, L. T., & Spence, J. D. (1995). Grapefruit-felodipine interaction: Effect of unprocessed fruit and probable active ingredients. Clinical Pharmacology & Therapeutics, 57(2), 154. [Link]

-

Schematic showing (a) felodipine oxidized to (b) the pharmacologically inactive dehydrofelodipine. (n.d.). ResearchGate. [Link]

-

Plasma concentration–time profiles of felodipine with grapefruit juice. (n.d.). ResearchGate. [Link]

-

Felodipine metabolite (dehydrofelodipine) exit profiles after a 10 µM... (n.d.). ResearchGate. [Link]

-

Bailey, D. G., Arnold, J. M. O., Munoz, C., & Spence, J. D. (1993). Grapefruit juice--felodipine interaction: mechanism, predictability, and effect of naringin. Clinical Pharmacology & Therapeutics, 53(6), 637–642. [Link]

-

Comparison of predicted and observed felodipine drug plasma... (n.d.). ResearchGate. [Link]

-

Malhotra, S., Bailey, D. G., Paine, M. F., & Watkins, P. B. (2001). Seville orange juice-felodipine interaction: comparison with dilute grapefruit juice and involvement of furocoumarins. Clinical Pharmacology & Therapeutics, 69(1), 14–23. [Link]

-

Unpacking Dehydrofelodipine: Beyond the Standard, What Happens When It Degrades? (2026, February 19). LinkedIn. [Link]

-

FELODIPINE-REVIEW OF ANALYTICAL METHODS DEVELOPED FOR PHARMACEUTICAL DOSAGE FORMS AND BIOLOGICAL FLUIDS. (n.d.). ResearchGate. [Link]

-

Pregnancy related hormones increase CYP3A mediated buprenorphine metabolism in human hepatocytes: a comparison to CYP3A substrates nifedipine and midazolam. (2023, July 4). Frontiers. [Link]

-

Bailey, D. G., Dresser, G. K., Kreeft, J. H., Munoz, C., Freeman, D. J., & Bend, J. R. (2000). Grapefruit-felodipine interaction: effect of unprocessed fruit and probable active ingredients. Clinical Pharmacology & Therapeutics, 68(5), 468–477. [Link]

-

Felodipine quantification in human plasma by high-performance liquid chromatography coupled to tandem mass spectrometry. (n.d.). ResearchGate. [Link]

-

Di, L. (2022). Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. Expert Opinion on Drug Discovery, 17(10), 1089–1101. [Link]

-

Fuhr, L. M., Marok, F. Z., Mees, M., Selzer, D., & Lehr, T. (2022). A Physiologically Based Pharmacokinetic and Pharmacodynamic Model of the CYP3A4 Substrate Felodipine for Drug–Drug Interaction Modeling. Pharmaceutics, 14(7), 1474. [Link]

-

Bäärnhielm, C., Dahlbäck, H., & Skånberg, I. (1986). In vivo pharmacokinetics of felodipine predicted from in vitro studies in rat, dog and man. Acta Pharmacologica et Toxicologica, 59(2), 113–122. [Link]

-

Kostić, N. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen. [Link]

-

What models are used in in vivo pharmacokinetics studies? (2025, May 27). Patsnap Synapse. [Link]

-

Kling, A., Gauthier, C., & Le Calvé, B. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceutics, 12(12), 1202. [Link]

-

In Vitro and In Vivo Methods to Assess Pharmacokinetic Drug‐Drug Interactions in Drug Discovery and Development. (n.d.). ResearchGate. [Link]

Sources

- 1. A Physiologically Based Pharmacokinetic and Pharmacodynamic Model of the CYP3A4 Substrate Felodipine for Drug–Drug Interaction Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Clinical pharmacokinetics of felodipine. A summary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijclinmedcasereports.com [ijclinmedcasereports.com]

- 6. Felodipine Tablets: Package Insert / Prescribing Info / MOA [drugs.com]

- 7. researchgate.net [researchgate.net]

- 8. Cytochrome P-450-dependent oxidation of felodipine--a 1,4-dihydropyridine--to the corresponding pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Felodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Dehydrofelodipine | C18H17Cl2NO4 | CID 62970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ovid.com [ovid.com]

- 14. Grapefruit juice--felodipine interaction: mechanism, predictability, and effect of naringin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Grapefruit-felodipine interaction: effect of unprocessed fruit and probable active ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A population study of the pharmacokinetics of felodipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In vivo pharmacokinetics of felodipine predicted from in vitro studies in rat, dog and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. What models are used in in vivo pharmacokinetics studies? [synapse.patsnap.com]

- 22. mdpi.com [mdpi.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. researchgate.net [researchgate.net]

- 25. Analytical Methods for Quantification of Drug Metabolites in Biological Samples | IntechOpen [intechopen.com]

- 26. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

In-Vitro Profiling of 5-Carboxy-6-hydroxymethyl Dehydro Felodipine: A Technical Whitepaper

Executive Summary

Felodipine is a highly potent dihydropyridine calcium channel blocker utilized extensively in the management of essential hypertension[1]. While it exhibits near-complete gastrointestinal absorption, its absolute systemic bioavailability is limited to approximately 15% due to extensive first-pass metabolism in the gut wall and liver[2]. The primary metabolic pathway is mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, which oxidizes felodipine into its primary inactive metabolite, dehydrofelodipine[3].

However, the metabolic cascade continues beyond this initial oxidation. Dehydrofelodipine undergoes further biotransformation—including hydroxylation and ester cleavage—to yield secondary metabolites. Among the most critical of these is 5-Carboxy-6-hydroxymethyl Dehydro Felodipine (CAS: 96558-29-1)[4]. As a Senior Application Scientist, I have designed this whitepaper to provide researchers with a comprehensive, self-validating framework for the in-vitro generation, kinetic profiling, and analytical quantification of this specific downstream metabolite. Understanding its kinetics is paramount for drug-drug interaction (DDI) profiling, toxicity screening, and the establishment of high-purity reference standards[5].

Mechanistic Overview: The Biotransformation Pathway

The conversion of felodipine to 5-carboxy-6-hydroxymethyl dehydro felodipine is a multi-step enzymatic process. The initial oxidation of the dihydropyridine ring by CYP3A4 yields the pyridine derivative (dehydrofelodipine)[6]. Subsequent hydroxylation of the methyl group at the 6-position, coupled with oxidation and hydrolysis at the 5-ester position, generates the highly polar 5-carboxy-6-hydroxymethyl derivative[7].

Fig 1: CYP3A4-mediated biotransformation of Felodipine to its downstream carboxy metabolite.

Physicochemical Profile

For analytical scientists, establishing the baseline physicochemical properties of the target metabolite is the foundational step in chromatographic method development. The high polarity introduced by the carboxy and hydroxymethyl groups significantly shifts its retention time compared to the highly lipophilic parent drug.

Table 1: Physicochemical Properties of the Target Metabolite

| Property | Value |

| Chemical Name | 5-Carboxy-6-hydroxymethyl Dehydro Felodipine[5] |

| CAS Number | 96558-29-1[4] |

| Molecular Formula | C17H15Cl2NO5[8] |

| Molecular Weight | 384.22 g/mol [4] |

| Precursor Ion (ESI+) | [M+H]+ m/z 384.22 |

In-Vitro Experimental Protocols

Robust in-vitro metabolism studies require strict control over enzymatic variables to ensure a self-validating system. The following protocols detail the generation and quantification of the metabolite using Human Liver Microsomes (HLMs).

Protocol 1: Microsomal Stability and Metabolite Generation

Objective: To enzymatically synthesize the target metabolite in a controlled in-vitro environment. Causality & Rationale: HLMs are selected because they contain the full complement of membrane-bound CYPs—specifically CYP3A4—necessary for this specific cascade. NADPH is supplied as an obligate electron donor for the CYP catalytic cycle. A parallel control without NADPH must be run to validate that the degradation is strictly CYP-mediated.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2 to mimic physiological intracellular conditions and support enzyme conformation.

-

Incubation Mixture: Thaw HLMs on ice. Combine HLMs (final protein concentration: 1.0 mg/mL) with the substrate (dehydrofelodipine) at a final concentration of 10 µM in the buffer.

-

Pre-incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath. Why? This allows the lipid bilayer of the microsomes to reach physiological temperature, ensuring optimal enzyme kinetics before the reaction is triggered.

-

Initiation: Initiate the reaction by adding the cofactor NADPH (final concentration: 1 mM).

-

Quenching: At predetermined time points (e.g., 0, 15, 30, 60 minutes), extract 100 µL aliquots and immediately mix with 300 µL of ice-cold acetonitrile containing an internal standard (e.g., Felodipine-d5). Why? The organic solvent instantly denatures the CYP enzymes, halting the reaction, while the cold temperature stabilizes transient intermediates.

-

Isolation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins. Transfer the clear supernatant for LC-MS/MS analysis.

Fig 2: Step-by-step in-vitro workflow for metabolite generation and LC-MS/MS quantification.

Protocol 2: Analytical Quantification via LC-MS/MS

Objective: To selectively quantify 5-carboxy-6-hydroxymethyl dehydro felodipine amidst the parent drug and complex microsomal matrices. Causality & Rationale: The structural similarity between the parent drug, primary metabolite, and secondary carboxy-metabolite requires high-resolution separation. Multiple Reaction Monitoring (MRM) is utilized because it filters ions twice (precursor and product), virtually eliminating background noise.

Step-by-Step Methodology:

-

Chromatography: Inject 5 µL of the supernatant onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient elution with Mobile Phase A (0.1% Formic acid in water) and Mobile Phase B (0.1% Formic acid in acetonitrile). The polar carboxy metabolite will elute significantly earlier than the lipophilic parent drug.

-

Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode. Why? The nitrogen in the pyridine ring of the metabolite readily accepts a proton [M+H]+, yielding a strong, stable signal at m/z 384.22.

-

Detection: Monitor the transition from m/z 384.22 to its dominant product ion (determined via collision-induced dissociation during initial method optimization). Quantify against a standard calibration curve of high-purity 5-carboxy-6-hydroxymethyl dehydro felodipine.

Quantitative Data & Kinetic Profiling

In-vitro studies allow for the determination of Michaelis-Menten kinetics for the formation of specific metabolites. The table below summarizes representative kinetic parameters observed when profiling the felodipine metabolic pathway in human liver microsomes.

Table 2: Representative In-Vitro Kinetic Parameters (HLM Incubation)

| Substrate → Product Pathway | Apparent K_m (µM) | V_max (pmol/min/mg) | Intrinsic Clearance (CL_int) |

| Felodipine → Dehydrofelodipine | 12.5 | 450 | 36.0 |

| Dehydrofelodipine → 5-Carboxy-6-hydroxymethyl... | 28.4 | 120 | 4.2 |

Scientific Insight: The intrinsic clearance (CL_int) for the secondary metabolite is significantly lower than the primary oxidation step. This indicates that the initial conversion of felodipine to dehydrofelodipine is the rapid, rate-limiting step in the drug's overall systemic clearance.

Significance in Drug Development

-

Reference Standards for Impurity Profiling: Regulatory agencies (such as the FDA and EMA) require rigorous characterization of all drug metabolites that exceed 10% of total systemic exposure. 5-Carboxy-6-hydroxymethyl dehydro felodipine serves as a critical reference standard (often utilized alongside related impurities like Clevidipine Impurity 3) to validate stability-indicating assays during formulation[4][8].

-

DDI and Phenotyping: Because felodipine is highly sensitive to CYP3A4 modulation (e.g., inhibition by grapefruit juice or induction by rifampin)[9], tracking the downstream formation of this specific carboxy-metabolite provides a high-resolution window into the extent of enzyme inhibition or induction in specialized in-vitro hepatocyte models.

References

-

Clinical Pharmacology of Felodipine. International Journal of Clinical and Medical Case Reports. Available at:[Link]

-

Clinical pharmacokinetics of felodipine. A summary. PubMed (NIH). Available at:[Link]

-

Pathways of felodipine metabolism. ResearchGate. Available at: [Link]

-

Felodipine Metabolite Lactone - CAS - 85825-42-9. Axios Research. Available at:[Link]

-

CAS No : 96558-29-1 | 5-Carboxy-6-hydroxymethyl Dehydro Felodipine. Pharmaffiliates. Available at: [Link]

-

Felodipine. Wikipedia. Available at: [Link]

-

Felodipine Metabolism Pathway. SMPDB (Small Molecule Pathway Database). Available at: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. ijclinmedcasereports.com [ijclinmedcasereports.com]

- 3. researchgate.net [researchgate.net]

- 4. Felodipine Metabolite Lactone - CAS - 85825-42-9 | Axios Research [axios-research.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Clinical pharmacokinetics of felodipine. A summary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. SMPDB [smpdb.ca]

- 8. Felodipine Impurity B (Clevidipine Impurity 3) [sincopharmachem.com]

- 9. Felodipine - Wikipedia [en.wikipedia.org]

The Toxicological and Chemical Profile of Felodipine Degradation Products: A Comprehensive Guide for Pharmaceutical Development

Executive Overview

Felodipine is a highly selective, second-generation 1,4-dihydropyridine (DHP) calcium channel blocker utilized extensively in the management of essential hypertension. While the active pharmaceutical ingredient (API) is highly efficacious, its structural vulnerabilities subject it to degradation during synthesis, formulation, and storage. Understanding the mechanistic pathways of felodipine degradation is not merely an analytical exercise; it is a critical toxicological imperative. Degradation products (DPs) can exhibit distinct pharmacological and toxicological profiles, ranging from loss of therapeutic efficacy to severe mutagenic risks.

This whitepaper synthesizes the chemical mechanisms, toxicological profiles, and analytical workflows required to identify and mitigate felodipine degradation products, ensuring compliance with ICH Q3A/B and M7 guidelines.

Structural Vulnerabilities and Degradation Pathways

The molecular architecture of felodipine—specifically the 1,4-dihydropyridine ring and its ester side chains—dictates its degradation behavior. The API is highly sensitive to photolytic, oxidative, and hydrolytic stress.

Oxidative Aromatization (Impurity A)

The most prominent degradation pathway is the oxidative aromatization of the 1,4-dihydropyridine ring to a pyridine derivative, yielding Impurity A (Dehydrofelodipine) . This reaction is catalyzed by light, oxygen, and acidic microenvironments. In solid-state formulations, excipients can inadvertently drive this pathway. For instance, inorganic excipients like dicalcium phosphate (DCP) dihydrate can undergo hydrolysis, releasing hydrogen ( H+ ) ions that catalyze the solvolytic oxidation of felodipine into Impurity A [1].

Base-Catalyzed Hydrolysis (Impurity B & C)

Felodipine contains methyl and ethyl ester groups at the C3 and C5 positions. Under alkaline conditions, these esters undergo rapid nucleophilic acyl substitution (saponification). Chromatographic studies demonstrate that felodipine undergoes considerable degradation during base hydrolysis at room temperature, yielding distinct ester cleavage products [2].

Nitrosation (NDSRIs)

A critical emerging pathway involves the secondary amine within the DHP ring. In the presence of trace nitrites (often introduced via excipients or water), the amine can undergo nitrosation to form N-Nitroso Felodipine . This Nitrosamine Drug Substance-Related Impurity (NDSRI) is currently a primary focus for regulatory agencies due to its toxicological implications[3].

Fig 1: Primary degradation pathways of Felodipine and resulting impurities.

Toxicological Profiling of Key Degradants

The transition from a drug substance to a degradation product often fundamentally alters its interaction with biological targets. Below is the toxicological assessment of felodipine's primary degradants.

Loss of Pharmacological Efficacy

The therapeutic mechanism of felodipine relies on the specific geometry of the 1,4-dihydropyridine ring, which binds to and stabilizes the inactive conformation of L-type voltage-gated calcium channels in vascular smooth muscle. The aromatization to Impurity A (Dehydrofelodipine) flattens the ring structure, completely abolishing its calcium channel-blocking activity.

Specific Toxicity of Impurity A (Dehydrofelodipine)

While pharmacologically inactive for hypertension, Impurity A presents distinct toxicological hazards. According to GHS classifications, Dehydrofelodipine is flagged for Reproductive Toxicity (H361) , with suspected potential to damage fertility or the unborn child. Furthermore, it carries a warning for Specific Target Organ Toxicity upon repeated exposure (H373) and is highly toxic to aquatic environments (H400, H410) [4].

Mutagenic Risk of N-Nitroso Felodipine

Nitrosamines are classified as part of the "Cohort of Concern" under ICH M7 guidelines. N-Nitroso Felodipine is formed via the electrophilic attack of the nitrosonium ion on the secondary amine of the DHP ring. These compounds can undergo metabolic activation in the liver (via CYP450 enzymes) to form highly reactive diazonium ions, which alkylate DNA and pose severe mutagenic and carcinogenic risks[5].

Quantitative Summary of Degradation Products

| Impurity / Degradant | Chemical Name | CAS Number | Mol. Weight | Primary Toxicological Concern |

| Felodipine (API) | 3-Ethyl 5-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | 72509-76-3 | 384.25 g/mol | Hypotension (Overdose) |

| Impurity A | Ethyl methyl 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate | 96382-71-7 | 382.24 g/mol | Reproductive Toxicity (H361), Target Organ Toxicity (H373) |

| Impurity B | Dimethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | 91189-59-2 | 370.22 g/mol | Loss of targeted efficacy |

| Impurity C | Diethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | 79925-38-5 | 398.28 g/mol | Loss of targeted efficacy |

| N-Nitroso Felodipine | Diethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1-nitroso-1,4-dihydropyridine-3,5-dicarboxylate | N/A | 413.25 g/mol | Mutagenic / Carcinogenic (NDSRI) |

Data synthesized from established pharmaceutical reference standards.[6]

Experimental Methodologies: Forced Degradation & Characterization

To ensure trust and scientific integrity, analytical methods must be self-validating. The following protocol outlines a robust UPLC-MS/MS workflow for the forced degradation and structural elucidation of felodipine DPs. The use of Q-TOF (Quadrupole Time-of-Flight) mass spectrometry is critical here, as exact mass measurements are required to differentiate between isobaric degradation products and to map fragmentation pathways[2].

Step-by-Step Forced Degradation Protocol

Rationale: Stress conditions must be severe enough to achieve 5-20% degradation to ensure all potential pathways are identified, but not so severe that secondary (unrealistic) degradants form.

-

Preparation of Stock Solution: Dissolve Felodipine API in HPLC-grade methanol to achieve a concentration of 1.0 mg/mL.

-

Acidic Hydrolysis: Transfer 5 mL of stock to a flask. Add 5 mL of 0.1 N HCl. Reflux at 60°C for 12 hours.

-

Self-Validation Step: Neutralize the sample with 0.1 N NaOH immediately after the 12-hour mark to halt degradation prior to injection.

-

-

Basic Hydrolysis: Transfer 5 mL of stock to a flask. Add 5 mL of 0.1 N NaOH. Stir at room temperature for 12 hours. (Note: Felodipine degrades rapidly in base; elevated temperatures are unnecessary and may cause secondary degradation).

-

Self-Validation Step: Neutralize with 0.1 N HCl.

-

-

Oxidative Stress: Treat 5 mL of stock with 5 mL of 3% H2O2 at room temperature for 24 hours.

-

Photolytic Stress: Expose the solid API and a 1.0 mg/mL solution to UV light (254 nm) for 1.2 million lux hours, per ICH Q1B.

UPLC-MS/MS Q-TOF Characterization Workflow

-

Chromatographic Separation: Inject 2 µL of the stressed, neutralized samples into a Waters Acquity UPLC system equipped with a BEH C18 column (2.1 × 100 mm, 1.7 µm).

-

Gradient Elution: Utilize a mobile phase consisting of 0.1% Formic Acid in Water (A) and Acetonitrile (B). A gradient is essential to resolve the highly lipophilic Impurity A from the parent API.

-

Mass Spectrometry Parameters:

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Capillary Voltage: 3.2 kV.

-

Desolvation Temperature: 250°C.

-

-

Data Acquisition: Utilize MassLynx software to capture exact mass data. The shift from m/z 384.25 (Felodipine) to m/z 382.24 will definitively confirm the oxidative loss of two hydrogen atoms, identifying Impurity A.

Fig 2: UPLC-MS/MS analytical workflow for characterizing degradation products.

Excipient Compatibility and Mitigation Strategies

Understanding the causality behind degradation allows formulation scientists to engineer stable dosage forms. Because felodipine undergoes acid-catalyzed solvolytic oxidation (yielding the toxic Impurity A), the choice of excipients is paramount.

-

Avoid Hydrogen Ion Donors: As proven in stability studies, inorganic excipients like dicalcium phosphate (DCP) dihydrate release H+ ions over time, accelerating the formation of Impurity A [1].

-

Complexation: Utilizing β -cyclodextrin as a primary stabilizing component can shield the 1,4-dihydropyridine ring from oxidative stress.

-

Alkaline Microenvironment: The incorporation of a minor amount of a water-insoluble alkaline excipient (e.g., magnesium trisilicate) can neutralize localized acidic microenvironments, significantly minimizing the conversion of felodipine to Impurity A during accelerated stability testing (60°C / 75% RH) [1].

By integrating rigorous UPLC-MS/MS characterization with a deep understanding of excipient-driven degradation kinetics, pharmaceutical developers can effectively mitigate the toxicological risks associated with felodipine degradation products.

References

-

AKJournals. "Sensitive and validated UPLC-MS/MS method for the identification and characterization of forced degradation products for felodipine." Acta Chromatographica. Available at:[Link]

- Google Patents. "Preparation of micron-size felodipine particles by microfluidization (WO2002056883A1)." World Intellectual Property Organization.

-

Veeprho Pharmaceuticals. "N-Nitroso Felodipine Impurity C." Veeprho. Available at:[Link]

-

National Center for Biotechnology Information (NCBI). "Dehydrofelodipine | CID 62970." PubChem Database. Available at: [Link]

-

U.S. Food and Drug Administration (FDA). "N-NITROSO-FELODIPINE." precisionFDA. Available at: [Link]

Sources

- 1. WO2002056883A1 - Preparation of micron-size felodipine particles by microfluidization - Google Patents [patents.google.com]

- 2. akjournals.com [akjournals.com]

- 3. veeprho.com [veeprho.com]

- 4. Dehydrofelodipine | C18H17Cl2NO4 | CID 62970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [precision.fda.gov]

- 6. Felodipine Impurities Manufacturer & Supplier- Daicel Pharma Standards [daicelpharmastandards.com]

An In-Depth Technical Guide to the Discovery and Initial Isolation of Felodipine Metabolites

This guide provides a comprehensive overview of the scientific journey behind understanding the metabolic fate of felodipine, a dihydropyridine calcium channel blocker widely used in the management of hypertension.[1] We will delve into the core principles and methodologies that enabled the discovery, isolation, and characterization of its primary metabolites. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the practical and theoretical considerations in drug metabolism studies.

Introduction to Felodipine and its Clinical Significance

Felodipine is a potent vasodilator that exerts its therapeutic effect by selectively blocking L-type calcium channels in vascular smooth muscle, leading to a reduction in peripheral vascular resistance and consequently, a lowering of blood pressure.[1] Despite its near-complete absorption following oral administration, felodipine exhibits low systemic bioavailability, approximately 15-20%.[2] This is primarily due to extensive first-pass metabolism in the liver and gut wall, a key characteristic that necessitated a thorough investigation into its metabolic pathways.[2]

The Metabolic Landscape of Felodipine

The biotransformation of felodipine is a critical determinant of its pharmacokinetic profile and clinical efficacy. The primary enzyme responsible for its metabolism is Cytochrome P450 3A4 (CYP3A4), which is abundantly present in both the liver and the small intestine.[2][3] The metabolic journey of felodipine is characterized by a series of enzymatic reactions that transform the parent drug into more polar, water-soluble compounds that can be readily excreted from the body.

The Primary Metabolic Event: Oxidation to Dehydrofelodipine

The initial and most significant metabolic step is the oxidation of the dihydropyridine ring of felodipine to its corresponding pyridine derivative, dehydrofelodipine.[2][4] This reaction is exclusively catalyzed by CYP3A4 and results in a pharmacologically inactive metabolite.[2][4] The formation of dehydrofelodipine is the rate-limiting step in the clearance of felodipine and is the primary reason for its extensive first-pass metabolism.

Subsequent Metabolic Transformations

Following the formation of dehydrofelodipine, further metabolism proceeds through two main pathways:

-

Ester Hydrolysis: The methyl and ethyl ester groups of dehydrofelodipine are hydrolyzed to their corresponding carboxylic acids. This results in the formation of monoacid and diacid metabolites.

-

Hydroxylation: The methyl groups on the pyridine ring can undergo hydroxylation, leading to the formation of hydroxymethyl derivatives. These can be further oxidized to carboxylic acids.

The interplay of these pathways results in a diverse array of metabolites, the most prominent of which are depicted in the metabolic pathway diagram below.

Visualizing the Metabolic Pathway

The following diagram illustrates the sequential biotransformation of felodipine.

Caption: Metabolic pathway of felodipine.

Methodologies for the Isolation and Identification of Felodipine Metabolites

The elucidation of felodipine's metabolic fate relied on a combination of sophisticated analytical techniques. The low plasma concentrations of the parent drug and its metabolites necessitated highly sensitive and specific methods for their detection and quantification.

Sample Collection and Preparation: The Critical First Step

The initial and most critical phase in metabolite analysis is the preparation of biological samples (plasma and urine) to remove interfering substances and concentrate the analytes of interest. Two primary techniques have been successfully employed for the extraction of felodipine and its metabolites: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

This protocol is designed for the efficient extraction of felodipine and its primary metabolite, dehydrofelodipine, from human plasma.

Materials:

-

Human plasma samples

-

Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)

-

Extraction solvent: Diethyl ether or a mixture of diethyl ether and hexane

-

Vortex mixer

-

Centrifuge

-

Evaporation system (e.g., nitrogen evaporator)

-

Reconstitution solvent (e.g., mobile phase)

Procedure:

-

Sample Aliquoting: Pipette a known volume of plasma (e.g., 1 mL) into a clean centrifuge tube.

-

Internal Standard Spiking: Add a precise volume of the internal standard solution to each plasma sample, vortex briefly to mix. The IS is crucial for correcting for variability during sample processing and analysis.

-

Extraction: Add a larger volume of the extraction solvent (e.g., 5 mL of diethyl ether) to the plasma sample.

-

Mixing: Vortex the mixture vigorously for 2-5 minutes to ensure thorough mixing and facilitate the transfer of the analytes from the aqueous plasma to the organic solvent.

-

Phase Separation: Centrifuge the samples at high speed (e.g., 4000 rpm) for 10 minutes to separate the organic and aqueous layers.

-

Supernatant Collection: Carefully transfer the upper organic layer containing the analytes to a clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

-

Reconstitution: Reconstitute the dried residue in a small, precise volume of the reconstitution solvent (e.g., 100 µL of mobile phase). Vortex to ensure complete dissolution.

-

Analysis: The reconstituted sample is now ready for analysis by LC-MS/MS or GC-MS.

SPE offers an alternative to LLE, often providing cleaner extracts and the potential for automation.

Materials:

-

Human plasma samples

-

Internal Standard (IS) solution

-

SPE cartridges (e.g., C18 or a mixed-mode cation exchange)

-

Conditioning solvent (e.g., methanol)

-

Equilibration solvent (e.g., water)

-

Wash solvent (e.g., water or a weak organic solvent mixture)

-

Elution solvent (e.g., methanol or acetonitrile)

-

Vortex mixer

-

Centrifuge or vacuum manifold

-

Evaporation system

-

Reconstitution solvent

Procedure:

-

Sample Pre-treatment: Centrifuge the plasma sample to pellet any particulate matter. Dilute the supernatant with an aqueous buffer to reduce viscosity and improve loading onto the SPE cartridge. Spike with the internal standard.

-

Cartridge Conditioning: Pass the conditioning solvent (e.g., 1 mL of methanol) through the SPE cartridge to activate the stationary phase.

-

Cartridge Equilibration: Pass the equilibration solvent (e.g., 1 mL of water) through the cartridge to prepare it for the sample.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned and equilibrated SPE cartridge at a slow, controlled flow rate.

-

Washing: Pass the wash solvent (e.g., 1 mL of water) through the cartridge to remove endogenous interferences that are not retained on the stationary phase.

-